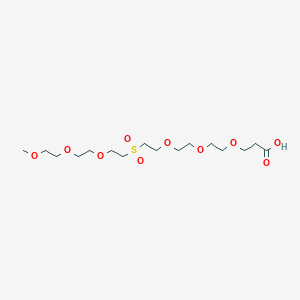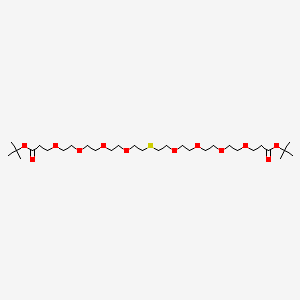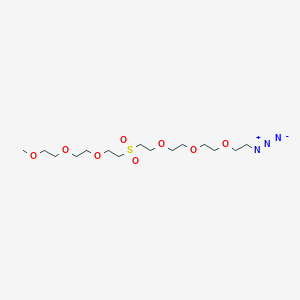
m-PEG3-Sulfone-PEG3-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-PEG3-Sulfone-PEG3-acid: is a polyethylene glycol (PEG)-based linker molecule with sulfone and carboxylic acid functional groups. This compound is commonly used in the field of chemical biology and medicinal chemistry due to its ability to enhance the solubility and stability of bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG3-Sulfone-PEG3-acid typically involves the reaction of PEG chains with sulfone and carboxylic acid groups. The process may include the following steps:
Activation of PEG Chains: PEG chains are activated using reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Coupling Reaction: The activated PEG chains are then coupled with sulfone groups to form the intermediate compound.
Final Functionalization: The intermediate compound is further functionalized with carboxylic acid groups to obtain this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the above synthetic routes using large reactors and automated systems to ensure consistency and efficiency. The process is optimized to minimize impurities and maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions: m-PEG3-Sulfone-PEG3-acid can undergo various chemical reactions, including:
Oxidation: The sulfone group can be oxidized under specific conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The sulfone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Alcohols.
Substitution: Amides and thioethers.
Applications De Recherche Scientifique
m-PEG3-Sulfone-PEG3-acid is widely used in scientific research due to its unique properties:
Chemistry: It is used as a linker in the synthesis of complex molecules and polymers.
Biology: It enhances the solubility and stability of biomolecules, making it useful in drug delivery systems.
Medicine: It is employed in the development of targeted therapies, such as PROTACs (Proteolysis Targeting Chimeras), which utilize the ubiquitin-proteasome system to selectively degrade target proteins.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which m-PEG3-Sulfone-PEG3-acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The sulfone group can react with thiol groups of proteins, while the carboxylic acid groups can form stable amide bonds with primary amines.
Pathways: The compound enhances the solubility and stability of bioactive molecules, facilitating their delivery and efficacy in biological systems.
Comparaison Avec Des Composés Similaires
m-PEG3-Sulfone-PEG2-acid: Similar to m-PEG3-Sulfone-PEG3-acid but with a shorter PEG chain.
m-PEG3-Sulfone-PEG4-acid: Similar structure but with a longer PEG chain.
Uniqueness: this compound is unique due to its optimal balance of hydrophilicity and functional group reactivity, making it highly versatile in various applications.
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O10S/c1-21-4-5-23-8-10-25-12-14-27(19,20)15-13-26-11-9-24-7-6-22-3-2-16(17)18/h2-15H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLINTTTZSLFCQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCS(=O)(=O)CCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














